![molecular formula C20H20N2O2 B2399320 2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione CAS No. 52321-12-7](/img/structure/B2399320.png)
2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione
説明
“2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione” is a chemical compound with the CAS Number: 52321-12-7 . It has a molecular weight of 320.39 and its molecular formula is C20H20N2O2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H20N2O2/c23-19-18-12-11-17 (21 (19)13-15-7-3-1-4-8-15)20 (24)22 (18)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 168-170°C .科学的研究の応用
Synthesis and Crystal Structures
Self-assembly and Crystal Structures : The compound 2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione is a functional building block in supramolecular chemistry. The synthesis of its enantiomeric and racemic forms and their diesters has been explored. The crystal structures of these compounds revealed persistent and stable motifs, including heterochiral H-bonded zigzag tape and molecular 'brick wall' structures with non-polar coatings. These findings indicate the potential utility of these compounds in the design of complex molecular structures (Lyssenko et al., 2002).
Chemical Reactivity and Synthesis Pathways
Methanolysis and Piperidinecarboxylate Systems : Research on the methanolysis of 2,5-diazabicyclo[2.2.2]octane-3,6-dione systems has shed light on their reactivity and potential applications. The reaction is influenced by steric hindrance, especially from substituents at certain positions of the dione. This process is crucial for synthesizing 4-amino-6-oxo-2-piperidinecarboxylate systems, indicating the relevance of this compound in complex organic synthesis (Verbist et al., 2004).
Lithiation and Bridgehead Reactivity : The ability to lithiate 2,5-Dimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione at bridgehead positions has been demonstrated. This reactivity opens avenues for functionalizing the molecule in various ways, making it a versatile intermediate for synthetic applications. The research highlights the molecule's potential in the synthesis of complex organic compounds and its role in understanding the inductive effects of carbonyl groups and dipole stabilization by amide nitrogen (Eastwood et al., 1983).
Safety and Hazards
特性
IUPAC Name |
2,5-dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-18-12-11-17(21(19)13-15-7-3-1-4-8-15)20(24)22(18)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKYGTVNUUMQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C1C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methylpropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2399237.png)
![1-phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2399238.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B2399239.png)
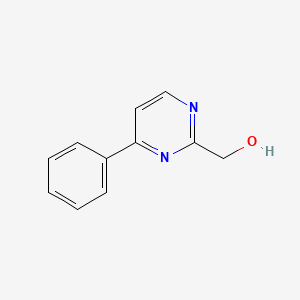
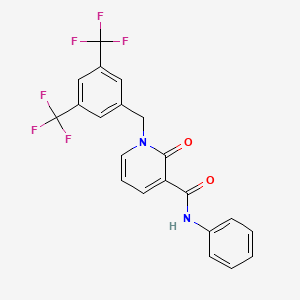
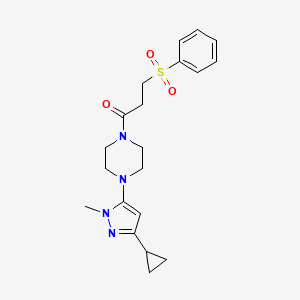
![(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2399249.png)
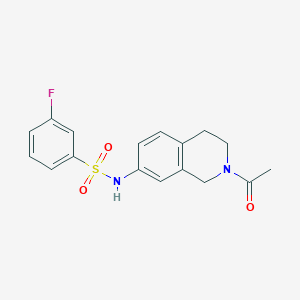

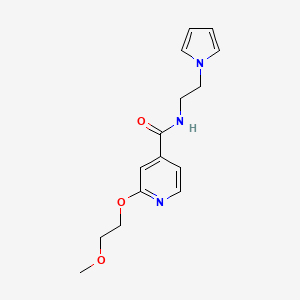
![5-Phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2399255.png)
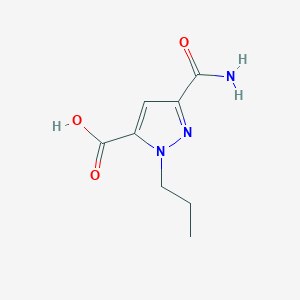
![N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2399257.png)
![2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B2399260.png)